molecular formula C16H17ClN4O3S B2582968 7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313479-85-5

7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2582968
CAS No.: 313479-85-5
M. Wt: 380.85
InChI Key: VZYWTSTXSIBECE-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorobenzyl group, a hydroxypropylthio group, and a methyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis begins with a purine derivative.

    Thioether Formation: The hydroxypropylthio group can be introduced by reacting the intermediate with 2-hydroxypropylthiol under basic conditions.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology

It may serve as a probe or inhibitor in biochemical studies involving purine metabolism or signaling pathways.

Medicine

Industry

The compound could be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with biological targets. It may act by inhibiting enzymes involved in purine metabolism or by binding to specific receptors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 7-(4-methylbenzyl)-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The presence of the 4-chlorobenzyl group distinguishes this compound from its analogs, potentially altering its chemical reactivity and biological activity.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c1-9(22)8-25-16-18-13-12(14(23)19-15(24)20(13)2)21(16)7-10-3-5-11(17)6-4-10/h3-6,9,22H,7-8H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYWTSTXSIBECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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